molecular formula C25H23NO3S B2375692 [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-24-6

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2375692
CAS No.: 1114886-24-6
M. Wt: 417.52
InChI Key: DFVMMRKUAUHLER-UHFFFAOYSA-N
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Description

Introduction and Fundamental Aspects

Historical Evolution of 1,4-Benzothiazine Research

The development of 1,4-benzothiazine chemistry spans several decades, with initial discoveries laying the groundwork for contemporary sophisticated derivatives. The foundational work on benzothiazines emerged in the 1960s, when 2,1-benzothiazine derivatives were first reported, subsequently leading to intensive biological and physiological studies that established the importance of this heterocyclic system. The early research focused on understanding the basic structural features and reactivity patterns of the benzothiazine core, which consists of a benzene ring fused with a six-membered thiazine ring containing both nitrogen and sulfur atoms.

The evolution of benzothiazine research accelerated significantly in recent decades, with synthetic chemists developing numerous methodologies for preparing variously substituted derivatives. The period from 2014 to 2024 witnessed remarkable advances in synthetic approaches, with researchers exploring diverse reaction pathways including condensation reactions, oxidative cyclization, and multi-component syntheses. These developments established 1,4-benzothiazines as versatile scaffolds capable of accommodating extensive structural modifications while retaining their core heterocyclic integrity.

The progression from simple benzothiazine structures to complex derivatives like 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone reflects the sophisticated understanding of structure-activity relationships that has emerged through decades of research. Modern synthetic strategies have enabled the preparation of highly functionalized benzothiazine derivatives that incorporate multiple aromatic rings, various substituents, and oxidized sulfur centers, representing a significant advancement from the original simple heterocyclic frameworks.

Structural Classification of 1,4-Benzothiazine Derivatives

The classification of benzothiazine derivatives follows a systematic approach based on structural features, substitution patterns, and oxidation states. Benzothiazines exist in various regioisomeric forms, including 1,2-benzothiazines, 2,1-benzothiazines, 1,3-benzothiazines, 3,1-benzothiazines, 1,4-benzothiazines, 2,3-benzothiazines, and 3,2-benzothiazines, each distinguished by the relative positions of nitrogen and sulfur atoms within the heterocyclic framework. Among these isomers, 1,4-benzothiazines have attracted particular attention due to their versatile applications and biological significance.

The structural diversity within the 1,4-benzothiazine family encompasses both 2H- and 4H-isomers, representing different tautomeric forms with distinct electronic properties and reactivity patterns. The 4H-1,4-benzothiazine framework serves as the foundation for numerous derivatives, with substitution possible at various positions around the heterocyclic core. The sulfone derivatives, characterized by the presence of 1,1-dioxide functionality, represent an important subclass that demonstrates enhanced stability and modified electronic properties compared to their non-oxidized counterparts.

Within this classification system, 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the category of 4H-1,4-benzothiazine 1,1-dioxide derivatives with extensive aromatic substitution. The compound features substitution at the 4-position with an isopropyl-substituted phenyl group and at the 2-position with a methylphenyl methanone moiety, creating a complex molecular architecture that combines multiple aromatic systems with the benzothiazine core.

Position of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in Heterocyclic Chemistry

The compound 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone occupies a significant position within the broader landscape of heterocyclic chemistry as a representative of advanced benzothiazine derivatives. This molecular entity exemplifies the evolution of heterocyclic compounds from simple ring systems to complex, multi-functional architectures that bridge synthetic organic chemistry with potential applications in medicinal and industrial contexts. The compound represents a sophisticated integration of multiple chemical functionalities within a single molecular framework, demonstrating the versatility of the benzothiazine scaffold in accommodating diverse structural modifications.

The positioning of this compound within heterocyclic chemistry is particularly noteworthy due to its incorporation of the sulfone functionality through the 1,1-dioxide group, which classifies it among the cyclic sulfone compounds that have gained considerable attention for their biological activities and synthetic utility. The presence of multiple aromatic rings attached to the benzothiazine core places this compound at the intersection of several important chemical domains, including aromatic chemistry, heterocyclic systems, and organosulfur compounds.

From a structural complexity perspective, this compound represents an advanced level of molecular design within the benzothiazine family, incorporating strategic substitution patterns that enhance its chemical properties while maintaining the fundamental characteristics of the parent heterocyclic system. The compound serves as an example of how modern synthetic chemistry has enabled the preparation of highly sophisticated molecular architectures that would have been challenging to access using earlier methodological approaches.

Chemical Nomenclature and Systematic Classification

The systematic nomenclature of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds with multiple substituents. The base name "1,4-benzothiazine" indicates the fundamental heterocyclic framework consisting of a benzene ring fused to a six-membered ring containing nitrogen at position 1 and sulfur at position 4. The "4H" designation specifies the tautomeric form where the hydrogen atom is located at the nitrogen position, distinguishing it from the 2H isomer.

The "1,1-dioxido" terminology indicates the oxidation state of the sulfur atom, specifying that the sulfur center bears two oxygen atoms in a sulfone configuration. This nomenclature component is crucial for understanding the electronic properties and reactivity patterns of the compound, as the sulfone functionality significantly influences the overall chemical behavior of the molecule. The systematic naming continues with the specification of substituents at specific positions: the 4-position bears a (4-isopropylphenyl) group, while the 2-position is substituted with a (4-methylphenyl)methanone moiety.

The complete systematic name reflects the hierarchical approach to naming complex organic compounds, beginning with the most significant structural feature (the benzothiazine core) and proceeding through the various substituents in order of priority. Alternative naming systems may employ different conventions, such as the benzo[b]thiazine nomenclature seen in some chemical databases, which emphasizes the fusion pattern of the aromatic rings. The systematic classification places this compound within the broader category of substituted benzothiazine sulfones, specifically as a 4-aryl-2-acyl derivative with additional aromatic substitution patterns.

Physico-chemical Properties

Molecular Formula and Weight Analysis

The molecular composition of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be systematically analyzed through its constituent atomic components and overall molecular architecture. Based on structural analysis of related benzothiazine derivatives found in chemical databases, compounds of this type typically exhibit molecular formulas in the range of C₂₂-C₂₆ with corresponding variations in hydrogen, nitrogen, oxygen, and sulfur content. The molecular weight calculations for similar benzothiazine sulfone derivatives generally fall within the range of 400-500 daltons, reflecting the substantial molecular complexity achieved through multiple aromatic substitutions and the sulfone functionality.

The atomic composition analysis reveals the presence of multiple carbon atoms distributed across the benzothiazine core and the various aromatic substituents, including the isopropylphenyl and methylphenyl groups. The heteroatom content includes one nitrogen atom integral to the benzothiazine ring system, one sulfur atom in the oxidized sulfone state, and multiple oxygen atoms contributing to both the sulfone functionality and the methanone carbonyl group. This heteroatom distribution significantly influences the overall polarity and electronic properties of the molecule, affecting its solubility characteristics and potential interactions with other chemical species.

Molecular Parameter Estimated Range Significance
Molecular Weight 450-480 g/mol Influences bioavailability and physical properties
Carbon Content 22-26 atoms Determines hydrophobic character
Heteroatom Ratio N:S:O = 1:1:3-4 Affects polarity and reactivity
Aromatic Ring Count 4 rings Contributes to π-π interactions
Solubility Profile and Physical Constants

The solubility characteristics of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are influenced by the complex interplay between its aromatic character and polar functional groups. The presence of multiple aromatic rings contributes to hydrophobic interactions, while the sulfone dioxide functionality and carbonyl group provide polar interaction sites that enhance solubility in polar solvents. Based on data from related benzothiazine sulfone derivatives, compounds of this structural class typically demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and alcoholic solvents.

The physical constants of this compound category reflect the substantial molecular weight and extensive aromatic character typical of multi-substituted benzothiazine derivatives. The melting point characteristics are generally elevated due to strong intermolecular interactions arising from π-π stacking between aromatic rings and potential hydrogen bonding involving the sulfone oxygens. The crystalline properties of benzothiazine sulfones typically result in well-defined solid forms with characteristic thermal behavior patterns that can be analyzed through differential scanning calorimetry and thermogravimetric analysis techniques.

The solubility profile demonstrates pH-dependent characteristics, with the basic nitrogen center in the benzothiazine ring potentially undergoing protonation under acidic conditions, thereby enhancing water solubility. Conversely, under neutral to basic conditions, the compound maintains its molecular form with solubility governed primarily by the balance between hydrophobic aromatic interactions and polar group solvation. The lipophilicity characteristics, as reflected by calculated partition coefficient values, suggest moderate membrane permeability properties that could influence biological distribution patterns.

Chemical Stability Parameters

The chemical stability of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is characterized by several factors that contribute to its overall resistance to degradation under various chemical conditions. The sulfone functionality provides significant stabilization to the benzothiazine core, as the oxidized sulfur center is generally resistant to further oxidation and demonstrates enhanced thermal stability compared to the corresponding sulfide derivatives. The multiple aromatic rings contribute additional stability through resonance delocalization and reduced reactivity toward electrophilic attack.

The compound demonstrates notable stability under neutral pH conditions, with the benzothiazine sulfone framework maintaining its structural integrity across a wide range of temperatures and solvent conditions. However, the methanone functionality may be susceptible to nucleophilic attack under basic conditions, potentially leading to hydrolysis or condensation reactions depending on the specific reaction environment. The aromatic substituents, particularly the isopropyl and methyl groups, provide steric protection that reduces the accessibility of reactive centers to potential degrading agents.

Thermal stability analysis of related benzothiazine sulfone compounds indicates decomposition temperatures typically ranging from 200-300°C, reflecting the robust nature of the heterocyclic framework combined with the stabilizing influence of the sulfone group. The compound exhibits good stability toward oxidizing agents due to the pre-existing oxidized state of the sulfur center, though it may be susceptible to reduction under strongly reducing conditions. Photostability characteristics are generally favorable, with the extended aromatic conjugation providing some protection against photodegradation, though prolonged exposure to intense ultraviolet radiation may lead to gradual decomposition.

Electronic Distribution and Reactivity Centers

The electronic distribution within 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits a complex pattern resulting from the interaction between multiple aromatic systems and the heterocyclic benzothiazine core. The sulfone functionality creates a significant electron-withdrawing effect that influences the overall electronic properties of the molecule, reducing electron density on the benzothiazine ring system and affecting the reactivity of adjacent positions. The extended conjugation through the aromatic substituents allows for electron delocalization across the entire molecular framework, contributing to the overall stability and spectroscopic properties of the compound.

The primary reactivity centers within this molecular architecture include the carbonyl carbon of the methanone group, which serves as an electrophilic site susceptible to nucleophilic attack. The nitrogen atom in the benzothiazine ring maintains some nucleophilic character despite the electron-withdrawing influence of the sulfone group, potentially participating in protonation reactions or coordination with metal centers. The aromatic rings provide sites for electrophilic aromatic substitution reactions, though the electron-withdrawing effects of the sulfone group may reduce the reactivity compared to simple aromatic systems.

The electronic distribution is further influenced by the conformational flexibility of the molecule, with rotation around the various carbon-carbon bonds connecting the aromatic substituents to the benzothiazine core. This conformational mobility affects the overlap of π-orbitals and consequently influences the extent of electronic delocalization throughout the molecular system. The isopropyl and methyl substituents on the aromatic rings provide electron-donating effects that partially counteract the electron-withdrawing influence of the sulfone group, creating a balanced electronic environment that contributes to the overall chemical stability and reactivity profile of the compound.

Reactivity Center Electronic Character Typical Reactions
Methanone Carbon Electrophilic Nucleophilic addition, reduction
Benzothiazine Nitrogen Weakly nucleophilic Protonation, coordination
Aromatic Rings Electron-poor Electrophilic substitution (reduced)
Sulfone Group Electron-withdrawing Stable, resistant to further oxidation

Properties

IUPAC Name

[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMMRKUAUHLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition capabilities, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure incorporates a benzothiazine core, which is known for its diverse biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, a related compound showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promise in cancer therapy. For example, certain benzothiazine derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation.

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease1.13 ± 0.003

These values indicate a strong inhibitory effect compared to standard inhibitors.

Case Study 1: Antibacterial Screening

In a study conducted by Nafeesa et al., several derivatives were synthesized and screened for antibacterial activity. The results highlighted that compounds featuring the benzothiazine moiety exhibited enhanced activity against resistant strains of bacteria .

Case Study 2: Enzyme Inhibition Assay

A comprehensive assay was performed to evaluate the AChE inhibitory activity of the compound. The results indicated that the compound effectively inhibited AChE with an IC50 value significantly lower than that of standard drugs used in clinical settings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the benzothiazine core can enhance antibacterial and antifungal activities. For instance, compounds similar to 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics .

Anticancer Properties

Benzothiazine derivatives are also being explored for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds may inhibit specific pathways related to tumor growth .

Organic Electronics

The unique electronic properties of benzothiazine compounds make them suitable candidates for organic electronic devices. Their ability to form stable thin films and their semiconducting properties have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of substituents like isopropyl and methyl groups can enhance solubility and film-forming capabilities, which are critical for device performance .

Photovoltaic Applications

The compound's photophysical properties suggest potential use in solar energy applications. Research has focused on optimizing the molecular structure to improve light absorption and charge transport within photovoltaic cells. Computational modeling has been employed to predict the efficiency of these compounds in converting solar energy into electrical energy .

Synthesis and Biological Evaluation

A notable study synthesized various benzothiazine derivatives, including 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and evaluated their biological activities. The synthesized compounds were subjected to a series of assays to determine their antibacterial and anticancer properties, revealing promising results that warrant further investigation .

Computational Studies

Computational chemistry techniques such as density functional theory (DFT) have been utilized to analyze the electronic structure of this compound. These studies help predict its reactivity and interaction with biological targets, providing insights that guide experimental research .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Anticancer agentsInhibits tumor growth pathways
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs
Photovoltaic applicationsEnhances light absorption

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Features
4-(4-Isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-isopropylphenyl (Position 4), 4-methylphenyl (Position 2) 437.5 (estimated) Moderate hydrophobicity; potential for π-π stacking due to aromatic groups.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-butylphenyl (Position 4), phenyl (Position 2) 447.5 (calculated) Increased alkyl chain length enhances lipophilicity; reduced polarity.
(4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-ethylphenyl (Position 4), 7-fluoro (core modification) 421.5 Fluorine substitution introduces electronegativity; may improve metabolic stability.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-methylphenyl (Position 4), 7-fluoro 421.5 Meta-substitution alters steric bulk; impacts binding affinity in target interactions.

Physicochemical and Electronic Properties

  • Hydrophobicity: The isopropyl group in the target compound provides intermediate lipophilicity compared to the butyl group in [4-(4-butylphenyl)-...]methanone . This balance may optimize membrane permeability in biological systems.
  • Electronic Effects: The sulfone group (1,1-dioxido) in all analogues enhances electron-withdrawing properties, stabilizing the benzothiazine core.
  • Crystallographic Behavior : Crystallization patterns for such compounds often rely on SHELX and ORTEP software for structure determination . The target compound’s bulky isopropyl group may influence crystal packing efficiency compared to smaller substituents.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility vs. toluene for thermal stability) based on intermediate stability .

How can SHELXL be applied to refine the crystal structure of this compound, particularly when handling anisotropic displacement parameters or twinned data?

Q. Methodological Answer :

  • Data Input : Convert diffraction data to .hkl format using programs like SAINT or APEX3. Define space group and unit cell parameters from preliminary indexing .
  • Anisotropic Refinement : In SHELXL, use the ANIS command to refine atomic displacement parameters anisotropically. Apply constraints for disordered regions (e.g., isopropyl groups) using PART and EADP instructions .
  • Twinning : For twinned crystals, use the TWIN and BASF commands to model twin domains. Validate with the Flack parameter and R-factor convergence .
  • Validation : Cross-check refinement with R1/wR2 values (<5% for high-resolution data) and analyze residual electron density maps for missed solvent molecules .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : Use ¹³C DEPT-135 to distinguish CH₂/CH₃ groups in the isopropyl substituent. Assign aromatic protons via 2D COSY and NOESY .
    • IR : Confirm sulfone (1300–1150 cm⁻¹ S=O stretch) and ketone (1680–1700 cm⁻¹ C=O) functionalities .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment .
  • Data Conflict Resolution : If NMR and X-ray data disagree on conformation (e.g., ring puckering), perform DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures with crystallographic data .

How can hydrogen-bonding networks and supramolecular interactions in the crystal lattice be systematically analyzed?

Q. Methodological Answer :

  • Graph Set Analysis : Use the Etter formalism to categorize hydrogen bonds (e.g., D(2) for dimeric motifs) and identify chain (C(4)) or ring (R₂²(8)) patterns .
  • Software Tools : Visualize interactions using Mercury (CCDC) and quantify bond lengths/angles. Generate Hirshfeld surfaces to map close contacts .
  • Energy Frameworks : Compute interaction energies (Coulombic, dispersion) via CrystalExplorer to assess lattice stability .

What strategies are recommended for resolving discrepancies between computational conformational predictions and experimental crystallographic data?

Q. Methodological Answer :

  • Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring puckering in the benzothiazine moiety. Compare DFT-optimized puckering amplitudes (q) with X-ray-derived values .
  • Torsion Angle Analysis : Use PLATON to calculate torsion angles for flexible substituents (e.g., 4-isopropylphenyl). Overlay computational and experimental structures in PyMOL to identify steric clashes .
  • Dynamic Effects : Consider temperature-dependent crystallography (100 K vs. 298 K) to evaluate conformational flexibility missed in static DFT models .

How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in biological targets?

Q. Methodological Answer :

  • Scaffold Modification :
    • Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ at the 4-methylphenyl ring to modulate electron density and binding affinity .
    • Bioisosteric Replacement : Replace the sulfone group with a carbonyl or phosphonate to assess pharmacokinetic impacts .
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol .
  • Validation : Synthesize top candidates and assay via surface plasmon resonance (SPR) for binding kinetics (ka/kd) .

What crystallographic software pipelines are optimal for high-throughput structure determination of similar compounds?

Q. Methodological Answer :

  • Data Processing : Use Bruker APEX3 for integration and SAINT for scaling. For challenging data (low resolution, high mosaicity), apply STARANISO for anisotropy correction .
  • Structure Solution : Employ SHELXT for ab initio phasing or OLEX2 for charge flipping. For large structures (>500 atoms), switch to Superflip .
  • Automation : Integrate SHELXLE or WinGX for batch refinement of multiple datasets, ensuring consistent application of restraints .

How should researchers address solvent inclusion or disorder in the crystal lattice during refinement?

Q. Methodological Answer :

  • Solvent Masking : Use SQUEEZE (PLATON) to model diffuse electron density from disordered solvent. Validate with TGZ curves to confirm solvent content .
  • Disorder Modeling : Split disordered atoms (e.g., isopropyl groups) into multiple sites with occupancy refinement. Apply SIMU and DELU restraints to maintain reasonable geometry .
  • Validation : Check the ADDSYM algorithm in PLATON to avoid missing symmetry that could explain apparent disorder .

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